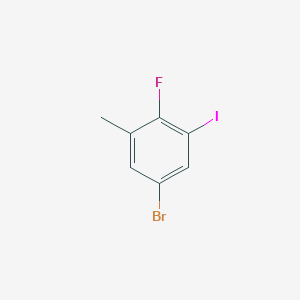

5-Bromo-2-fluoro-1-iodo-3-methylbenzene

Description

Significance of Halogenated Aromatic Systems in Contemporary Chemical Research

Halogenated aromatic compounds are fundamental building blocks in modern science, with significant applications across multiple fields. In the pharmaceutical industry, they serve as crucial intermediates in the synthesis of a wide array of drugs, including certain antidepressants and antihistamines. numberanalytics.com The inclusion of halogens can modulate a molecule's properties, such as its lipophilicity and metabolic stability.

Beyond pharmaceuticals, these compounds are integral to the development of advanced materials and are used in industrial processes as solvents and chemical intermediates. iloencyclopaedia.orgnumberanalytics.com In the realm of medicinal chemistry and chemical biology, the ability of heavier halogens (chlorine, bromine, and iodine) to participate in "halogen bonding" is a topic of growing interest. acs.org This is a specific, directional interaction where the halogen atom acts as a Lewis acid, which is a critical consideration in drug design and molecular recognition. acs.org

Overview of Multi-Substituted Benzene (B151609) Derivatives

Benzene, with its six-carbon ring, serves as a versatile scaffold for creating a vast number of derivatives. sciencedaily.com When two or more hydrogen atoms on the benzene ring are replaced by other functional groups, the resulting molecules are known as multi-substituted benzene derivatives. jove.com

The nomenclature of these compounds follows IUPAC standards, where numbers are used to denote the positions of the substituents on the ring. The numbering is assigned to give the substituents the lowest possible locants. jove.combyjus.com For disubstituted benzenes, the prefixes ortho- (1,2), meta- (1,3), and para- (1,4) are also commonly used to describe the relative positions of the groups. byjus.comwordpress.com

Synthesizing a specific isomer of a multi-substituted benzene, especially with three or more different groups, presents a significant chemical challenge due to the sheer number of possible arrangements. sciencedaily.com The chemical properties and reactivity of the aromatic ring are governed by the collective electronic effects (both inductive and resonance) of all attached substituents. libretexts.org The interplay between these groups determines where further reactions on the ring will occur. libretexts.org

Unique Structural Features and Electronic Characteristics of 5-Bromo-2-fluoro-1-iodo-3-methylbenzene within Polyhalogenated Aromatics

This compound is a tetrasubstituted benzene derivative, possessing a unique combination of four different substituents: a fluorine atom, a bromine atom, an iodine atom, and a methyl group. This specific arrangement confers distinct structural and electronic properties upon the molecule.

Halogens: The carbon-halogen bond length increases with the size of the halogen atom, following the trend C-I > C-Br > C-F. ncert.nic.in

Iodine: As the largest and most polarizable of the attached halogens, the iodine atom is a prominent feature. Its size influences the local geometry and its electron cloud is easily distorted, making it a strong potential halogen bond donor. acs.org

Fluorine: Being the most electronegative element, fluorine forms a short, strong bond with carbon and has a significant impact on the molecule's electronic landscape. acs.org

Methyl Group: This is a relatively small, electron-donating group that influences the ring's electronic density through hyperconjugation.

Electronic Characteristics: The electronic nature of the aromatic ring is a complex interplay of the inductive and resonance effects of its substituents.

Inductive Effects: All three halogen atoms are highly electronegative and pull electron density away from the benzene ring through the sigma bonds (a negative inductive effect, -I).

Resonance Effects: The halogens possess lone pairs of electrons that can be donated back into the aromatic pi-system (a positive resonance effect, +R). For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution.

Combined Effect: The presence of three electron-withdrawing halogens and one electron-donating methyl group creates a complex electronic distribution across the ring. The high polarizability of the C-I and C-Br bonds makes them key sites for intermolecular interactions. Specifically, the positive electrostatic potential (σ-hole) on the outer surface of the iodine and bromine atoms allows for the formation of strong halogen bonds with electron-donating atoms like oxygen or nitrogen in other molecules. acs.org This capacity for directed intermolecular interactions is a defining characteristic of many polyhalogenated systems in materials science and medicinal chemistry. acs.org

Below is a table summarizing key computed data for a closely related isomer, 1-Bromo-2-fluoro-4-iodo-3-methylbenzene, which provides insight into the general properties of this class of compounds.

| Property | Value | Source |

| Molecular Formula | C7H5BrFI | nih.gov |

| Molecular Weight | 314.92 g/mol | nih.gov |

| XLogP3 | 3.7 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Properties

IUPAC Name |

5-bromo-2-fluoro-1-iodo-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKKCEJNIVTOBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Fluoro 1 Iodo 3 Methylbenzene

Aromatic Substitution Reactions

The reactivity of 5-Bromo-2-fluoro-1-iodo-3-methylbenzene is dictated by the four substituents on the benzene (B151609) ring: a methyl group, and three different halogen atoms (bromine, fluorine, and iodine). These substituents influence the electron density of the aromatic ring and direct the regioselectivity of incoming electrophiles or nucleophiles.

Electrophilic Aromatic Substitution (EAS) Reactivity Profile

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The rate and position of electrophilic attack are significantly influenced by the nature of the substituents already present on the ring.

Substituents on an aromatic ring can be broadly classified as either activating or deactivating towards electrophilic attack. Activating groups increase the rate of EAS compared to unsubstituted benzene, while deactivating groups decrease the rate. masterorganicchemistry.com

In the case of this compound, we have one activating group and three deactivating groups:

Methyl Group (-CH₃): The methyl group is an activating group. It donates electron density to the benzene ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. umd.edu

Table 1: Influence of Substituents on EAS Reactivity

| Substituent | Effect on EAS Reactivity | Primary Reason |

| -CH₃ | Activating | Electron-donating inductive effect and hyperconjugation |

| -F, -Br, -I | Deactivating | Strong electron-withdrawing inductive effect |

The existing substituents on the benzene ring also determine the position at which a new electrophile will attack.

Methyl Group (-CH₃): The methyl group is an ortho, para-director. This means it directs incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to it. umd.edu

Halogens (-F, -Br, -I): Halogens are also ortho, para-directors. pressbooks.pub Despite being deactivating, their electron-donating resonance effect stabilizes the carbocation intermediate when the attack occurs at the ortho or para positions. libretexts.org

In a polysubstituted benzene ring, the directing effects of all substituents must be considered. When the directing effects are in conflict, the most powerful activating group generally determines the position of substitution. ulethbridge.ca In this compound, the methyl group is the strongest activating group and will therefore have the most significant influence on the position of electrophilic attack. The available positions for substitution are C4 and C6. Steric hindrance from the adjacent iodine and fluorine atoms might influence the relative yields of substitution at these positions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is favored when the ring is substituted with strong electron-withdrawing groups. wikipedia.org

In SNAr reactions, the rate-determining step is the attack of the nucleophile on the carbon atom bearing the leaving group. stackexchange.com This step is facilitated by a more electrophilic carbon atom. Consequently, the ability of the halogen to withdraw electron density via the inductive effect is crucial.

The order of leaving group ability for halogens in SNAr reactions is the reverse of that seen in SN1 and SN2 reactions. wikipedia.orglibretexts.org This is because the C-X bond is not broken in the rate-determining step. stackexchange.com Instead, the electronegativity of the halogen is the dominant factor.

Reactivity Order of Halogen Leaving Groups in SNAr: F > Cl ≈ Br > I nih.gov

Fluorine, being the most electronegative halogen, makes the carbon atom it is attached to the most electrophilic and thus the most susceptible to nucleophilic attack. youtube.com

The presence of electron-withdrawing groups ortho or para to the leaving group can stabilize the negatively charged intermediate (Meisenheimer complex) and thus accelerate the SNAr reaction. wikipedia.org In this compound, the halogens themselves act as electron-withdrawing groups.

Given the leaving group abilities, the fluorine atom at the C2 position would be the most likely to be displaced in an SNAr reaction, followed by the bromine atom at C5, and finally the iodine atom at C1. The electron-withdrawing effects of the other halogens on the ring would further activate the ring towards nucleophilic attack.

Table 2: Comparison of Halogen Leaving Group Ability in Substitution Reactions

| Reaction Type | Leaving Group Ability Trend | Rationale |

| SN1/SN2 | I > Br > Cl > F | Based on C-X bond strength; weaker bonds break more easily. libretexts.org |

| SNAr | F > Cl ≈ Br > I | Based on the halogen's electronegativity, which facilitates the initial nucleophilic attack. nih.gov |

Organometallic Reactions and Transformations

The presence of three different halogen atoms on the benzene ring of this compound makes it an excellent substrate for a variety of organometallic reactions. The significant differences in bond strength and reactivity between the carbon-iodine, carbon-bromine, and carbon-fluorine bonds allow for selective transformations, providing a pathway to complex, highly substituted aromatic compounds.

Reactivity in Transition-Metal-Catalyzed Transformations

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the key challenge and opportunity lie in achieving site-selective reactions.

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order C–I > C–Br > C–Cl > C–F. This trend is attributed to the decreasing bond dissociation energies of the carbon-halogen bonds. Consequently, in a molecule like this compound, the carbon-iodine bond is the most susceptible to oxidative addition to a low-valent transition metal catalyst, such as a palladium(0) complex.

This inherent reactivity difference allows for sequential, site-selective cross-coupling reactions. For instance, a Sonogashira, Suzuki, or Stille coupling would be expected to occur preferentially at the C-I bond under carefully controlled conditions, leaving the C-Br and C-F bonds intact for subsequent transformations. The selective activation of the C-I bond is a common strategy in the synthesis of complex molecules from polyhalogenated precursors.

Table 1: General Reactivity Order of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling Reactions

| Bond Type | Relative Reactivity | Typical Reaction Conditions |

| C-I | Highest | Mild conditions (e.g., room temperature or slightly elevated) |

| C-Br | Intermediate | Moderate to elevated temperatures |

| C-Cl | Lower | Often requires more forcing conditions and specialized ligands |

| C-F | Lowest | Generally unreactive under standard cross-coupling conditions |

This chemoselectivity allows for a modular approach to the synthesis of polysubstituted arenes. Starting with this compound, one could first introduce a substituent at the 1-position via a cross-coupling reaction at the C-I bond. The resulting 5-bromo-2-fluoro-3-methyl-1-substituted-benzene could then be subjected to a second cross-coupling reaction at the C-Br bond, often requiring more forcing conditions (e.g., higher temperature, different catalyst/ligand system), to introduce a second substituent.

The choice of ligand in a transition-metal-catalyzed cross-coupling reaction is crucial for controlling the catalyst's activity and selectivity. Electron-rich and sterically bulky phosphine (B1218219) ligands (e.g., tri-tert-butylphosphine, SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are known to enhance the reactivity of palladium catalysts, enabling the activation of less reactive C-Br and even C-Cl bonds.

While the intrinsic reactivity of the C-I bond often dictates the initial site of reaction, ligand design can play a significant role in modulating this selectivity. In some cases, specific ligands can promote the reaction at a less reactive site or influence the rate of the reaction. For example, the use of highly active catalysts might be necessary to achieve high yields in the coupling at the C-Br bond after the initial reaction at the C-I position. The performance of the catalyst system, a combination of the metal precursor and the ligand, is therefore a key parameter to optimize for each specific transformation.

Formation and Reactivity of Organolithium Intermediates

Halogen-metal exchange is a common method for the preparation of organolithium reagents. This reaction is typically very fast and occurs at low temperatures. The rate of exchange for aryl halides follows the same trend as for cross-coupling reactions: I > Br > Cl.

In the case of this compound, treatment with one equivalent of an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) is expected to result in selective halogen-metal exchange at the most reactive C-I bond. This would lead to the formation of the corresponding aryllithium intermediate, 5-bromo-2-fluoro-3-methylphenyllithium.

This organolithium species is a powerful nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the 1-position. For example, reaction with carbon dioxide would yield the corresponding benzoic acid, while reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively.

Table 2: Expected Products from the Reaction of the Organolithium Intermediate with Various Electrophiles

| Electrophile | Product Functional Group |

| H₂O | Hydrogen |

| CO₂ | Carboxylic Acid |

| RCHO (Aldehyde) | Secondary Alcohol |

| RCOR' (Ketone) | Tertiary Alcohol |

| DMF | Aldehyde |

| I₂ | Iodine |

A subsequent halogen-metal exchange at the C-Br bond would require a second equivalent of the alkyllithium reagent and might necessitate slightly higher temperatures, although care must be taken to avoid side reactions. The much lower reactivity of the C-F bond makes it inert to halogen-metal exchange under these conditions.

Redox Chemistry

The redox chemistry of this compound primarily involves the oxidation of the methyl group, as the aromatic ring itself is relatively resistant to oxidation.

Oxidation Pathways of the Aromatic Ring and Substituents

While the halogenated benzene ring is generally stable towards oxidation, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. A common reagent for this transformation is potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification.

The reaction of this compound with hot, alkaline KMnO₄ would be expected to yield 5-bromo-2-fluoro-1-iodo-3-benzoic acid. This transformation proceeds via a complex mechanism involving the formation of a benzylic radical. The presence of the halogen atoms on the ring can influence the reaction rate but is not expected to prevent the oxidation of the methyl group. The resulting benzoic acid derivative is a valuable synthetic intermediate, as the carboxylic acid group can be further functionalized.

It is important to note that under these strong oxidizing conditions, other functional groups that might have been introduced via the organometallic routes described above could also be susceptible to oxidation. Therefore, the sequence of synthetic steps must be carefully planned.

Reduction Reactions for Dehalogenation or Functional Group Transformation

Reduction reactions of polyhalogenated aromatic compounds are crucial for selective dehalogenation and the introduction of new functionalities. The reactivity of the carbon-halogen bond towards reduction is inversely proportional to its bond strength, following the general trend C-I < C-Br < C-Cl < C-F. nih.gov Consequently, in this compound, the carbon-iodine bond is the most susceptible to cleavage under reductive conditions, followed by the carbon-bromine bond, while the carbon-fluorine bond is the most robust.

This differential reactivity allows for selective dehalogenation. For instance, catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under neutral conditions is a common method for the reductive removal of halogens. nih.gov It is well-established that aryl iodides and bromides are readily reduced under these conditions, whereas aryl chlorides and fluorides are more resistant.

Table 1: Predicted Selectivity in Catalytic Hydrogenation of this compound

| Catalyst & Conditions | Expected Major Product | Rationale |

| Pd/C, H₂, room temperature, atmospheric pressure | 4-Bromo-3-fluoro-1-methylbenzene | The C-I bond is significantly weaker than the C-Br and C-F bonds, allowing for its selective cleavage. |

| More forcing conditions (e.g., higher pressure/temp.) | 2-Fluoro-4-methylbenzene | With increased reactivity, the C-Br bond would also be cleaved, leaving the much stronger C-F bond intact. |

| Harsh conditions (e.g., Raney Nickel, high pressure/temp.) | Toluene | Under very forcing conditions, all halogen substituents could potentially be removed. |

It is important to note that the electronic effects of the other substituents can influence the reactivity of each halogen. The fluorine atom, being strongly electron-withdrawing, and the methyl group, being electron-donating, will modulate the electron density of the aromatic ring and could have a subtle effect on the reduction potentials of the C-I and C-Br bonds.

Radical Reactions Involving Halogenated Aromatics

Radical reactions offer a complementary approach to functionalizing aromatic rings, often proceeding through mechanisms distinct from ionic pathways.

Homolytic aromatic substitution (SHAr) involves the attack of a radical species on the aromatic ring to form a resonance-stabilized radical intermediate, followed by the expulsion of a leaving group. In the case of this compound, the reaction would likely be initiated by the formation of an aryl radical through the homolytic cleavage of the weakest C-X bond, which is the C-I bond. This aryl radical could then participate in various transformations.

The general mechanism for a homolytic aromatic substitution can be depicted as follows:

Initiation: Generation of a radical initiator.

Propagation:

The initiator abstracts a hydrogen atom or reacts with a precursor to generate a reactive radical.

This radical adds to the aromatic ring of this compound, forming a cyclohexadienyl radical intermediate.

The intermediate eliminates a halogen radical (preferentially iodine or bromine) to restore aromaticity and form the substituted product.

Termination: Combination of radical species.

Due to the presence of multiple halogens, the regioselectivity of the initial radical attack and the subsequent halogen elimination would be influenced by both steric and electronic factors.

The methyl group of this compound presents a site for C(sp³)-H functionalization through hydrogen atom transfer (HAT) reactions. In these processes, a radical species abstracts a hydrogen atom from the methyl group to generate a benzylic radical. This benzylic radical can then undergo further reactions, such as oxidation, addition to unsaturated systems, or trapping by other radical species.

Photocatalysis has emerged as a powerful tool for initiating HAT reactions under mild conditions. researchgate.netnih.gov A photosensitizer, upon excitation by light, can initiate a radical chain process or directly abstract a hydrogen atom.

For this compound, a photocatalytic cycle could be envisioned as follows:

A photocatalyst absorbs light and enters an excited state.

The excited photocatalyst promotes the formation of a radical that can act as a hydrogen atom abstractor.

This radical abstracts a hydrogen atom from the methyl group of the substrate, forming a benzylic radical.

The benzylic radical is then trapped by a suitable reagent to afford the functionalized product.

The presence of the halogen atoms on the ring would influence the bond dissociation energy (BDE) of the benzylic C-H bonds, which in turn would affect the rate of the HAT process.

Rearrangement Reactions (e.g., Jacobsen Reaction in Polyhalogenated Benzene Context)

The Jacobsen rearrangement is a classic organic reaction that typically involves the migration of alkyl groups on a polysubstituted aromatic ring under the influence of a strong acid, usually sulfuric acid. wikipedia.orglibretexts.org The reaction is also known to occur with polyhalogenated benzenes, where halogen atoms can migrate around the ring. wikipedia.org

For a Jacobsen-type rearrangement to occur with this compound, the compound would need to be treated with a strong acid. The mechanism is believed to proceed through the formation of a protonated intermediate (arenium ion), which can then facilitate the migration of a substituent. The reaction is generally limited to benzene rings that have at least four substituents. wikipedia.orglibretexts.org

Given the substitution pattern of this compound, it is a potential candidate for such a rearrangement. However, the relative migratory aptitude of the bromo, fluoro, iodo, and methyl groups would determine the product distribution. It is plausible that under strong acidic conditions, both intramolecular and intermolecular migration of the halogens and the methyl group could occur, leading to a mixture of isomers.

Polycarbonylation Reactions of Polyhalogenated Aromatics

Palladium-catalyzed carbonylation reactions are a powerful method for the synthesis of carbonyl-containing compounds from aryl halides. nih.gov These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by CO insertion and subsequent reaction with a nucleophile.

In the context of polyhalogenated aromatics, polycarbonylation could potentially lead to the formation of aromatic polyketones or other polycarbonyl compounds. For this compound, the differential reactivity of the C-I and C-Br bonds could be exploited for selective or sequential carbonylation reactions.

A hypothetical sequential double carbonylation could proceed as follows:

First Carbonylation: Under carefully controlled conditions (e.g., specific ligand, temperature, and CO pressure), the more reactive C-I bond would undergo palladium-catalyzed carbonylation with a nucleophile (e.g., an alcohol to form an ester) to give a bromofluoro-substituted methylbenzoate derivative.

Second Carbonylation: Under more forcing conditions, the remaining C-Br bond could then be carbonylated to introduce a second carbonyl-containing group.

The synthesis of aromatic polyketones often involves the reaction of diacyl halides with aromatic compounds or the self-condensation of aroyl halides. vt.edugoogle.comrsc.org While there is no specific literature on the polycarbonylation of this compound, its di- and tri-halogenated nature makes it a potential, albeit complex, building block for such polymers, provided the reaction conditions can be finely tuned to control the site of carbonylation.

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Fluoro 1 Iodo 3 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Bromo-2-fluoro-1-iodo-3-methylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques, would be required for a complete structural assignment.

Proton NMR (¹H NMR) for Methyl and Aromatic Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl and the two aromatic protons. The methyl protons, being attached to the benzene (B151609) ring, will appear as a singlet in the upfield region, typically around 2.4 ppm.

The two aromatic protons, H-4 and H-6, are in different chemical environments and are expected to appear as distinct signals in the downfield aromatic region (7.0-8.0 ppm). The proton at the C-6 position (H-6) is flanked by a bromine and an iodine atom, which would deshield it significantly, causing it to resonate at a lower field compared to the proton at the C-4 position (H-4). Furthermore, coupling between the fluorine atom at C-2 and the neighboring protons would lead to splitting of these signals. Specifically, H-4 would likely appear as a doublet due to coupling with the fluorine atom, and H-6 would also be a doublet due to coupling with the fluorine atom, though with a smaller coupling constant.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ | ~2.4 | Singlet (s) | - |

| H-4 | ~7.3 | Doublet (d) | J(H-F) ≈ 4-8 |

| H-6 | ~7.8 | Doublet (d) | J(H-F) ≈ 2-4 |

Carbon-13 NMR (¹³C NMR) for Aromatic Ring Carbons and Methyl Carbon

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The methyl carbon is expected to resonate in the upfield region (around 20-25 ppm). The six aromatic carbons will appear in the downfield region (110-165 ppm). The carbon atoms directly bonded to the electronegative halogen atoms (C-1, C-2, and C-5) will be significantly influenced. The carbon bearing the fluorine atom (C-2) will show a large one-bond coupling constant (¹JCF). The carbons adjacent to the fluorine (C-1 and C-3) will exhibit smaller two-bond couplings (²JCF). The carbon bearing the iodine (C-1) and the bromine (C-5) will have their chemical shifts influenced by the heavy atom effect.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~22 |

| C-1 | ~95 |

| C-2 | ~162 (d, ¹JCF ≈ 245 Hz) |

| C-3 | ~135 (d, ²JCF ≈ 20 Hz) |

| C-4 | ~130 |

| C-5 | ~118 |

| C-6 | ~140 |

Fluorine-19 NMR (¹⁹F NMR) for Direct Observation of Fluorine Substituent

¹⁹F NMR spectroscopy is a powerful tool for directly observing the fluorine atom. In the case of this compound, a single resonance is expected for the fluorine atom at the C-2 position. This signal's chemical shift will be influenced by the other substituents on the aromatic ring. The signal will likely appear as a multiplet due to couplings with the neighboring aromatic protons (H-4 and H-6).

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C2-F | ~ -110 to -120 | Multiplet |

Multi-dimensional NMR Techniques for Complete Assignment

To definitively assign all proton and carbon signals, multi-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

HSQC: This experiment would correlate the proton signals with the carbon signals of the atoms they are directly attached to. This would confirm the assignments of the methyl protons to the methyl carbon and the aromatic protons to their respective carbons.

HMBC: This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). For instance, HMBC would show correlations between the methyl protons and the C-2, C-3, and C-4 carbons, confirming the position of the methyl group. It would also show correlations between the aromatic protons and neighboring carbons, helping to piece together the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various bonds present in the molecule. These include C-H stretching and bending vibrations for the methyl group and the aromatic ring, C-C stretching vibrations within the aromatic ring, and the characteristic stretching vibrations for the carbon-halogen bonds.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methyl (-CH₃) |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1450-1375 | C-H bend | Methyl (-CH₃) |

| ~1250-1100 | C-F stretch | Aryl-F |

| ~1075-1020 | C-Br stretch | Aryl-Br |

| ~690-515 | C-I stretch | Aryl-I |

| ~900-675 | C-H out-of-plane bend | Aromatic |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, offering a detailed fingerprint of its structure. For this compound, the Raman spectrum is predicted to be rich in information due to its low symmetry and the presence of various substituents.

The vibrational modes of the benzene ring, along with the stretching and bending vibrations of its substituents, will give rise to a characteristic set of Raman bands. The substitution pattern on the benzene ring significantly influences the vibrational frequencies. The key predicted Raman active vibrations for this compound are summarized in the table below. These predictions are based on the known vibrational frequencies of substituted benzenes and halotoluenes.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Assignment |

| C-H stretch (aromatic) | 3050-3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H stretch (methyl) | 2870-2960 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| C-C stretch (in-ring) | 1550-1600 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-H in-plane bend | 1000-1300 | In-plane bending vibrations of the aromatic C-H bonds. |

| C-F stretch | 1200-1350 | Stretching vibration of the carbon-fluorine bond. |

| C-Br stretch | 500-650 | Stretching vibration of the carbon-bromine bond. |

| C-I stretch | 450-600 | Stretching vibration of the carbon-iodine bond. |

| Ring breathing mode | ~1000 | A symmetric radial expansion and contraction of the benzene ring. |

| C-H out-of-plane bend | 750-900 | Out-of-plane bending ("oop") vibrations of the aromatic C-H bonds, sensitive to the substitution pattern. |

This table presents predicted data based on typical vibrational frequencies for similar functional groups and substituted aromatic compounds.

The presence of heavy atoms like bromine and iodine is expected to give rise to strong Raman signals at lower frequencies (below 700 cm⁻¹). The C-I bond, being the most polarizable, is anticipated to produce a particularly intense Raman signal. The exact positions of these bands can provide confirmation of the substitution pattern on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the benzene ring. Benzene itself exhibits two primary absorption bands around 184 nm and 204 nm, and a weaker, fine-structured band (the B-band) around 254 nm. rsc.org The substitution on the benzene ring significantly affects the position and intensity of these bands.

The presence of halogen and methyl substituents on the benzene ring in this compound will cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the electronic effects of the substituents on the π-system of the benzene ring. Halogens, with their lone pairs of electrons, can participate in resonance with the ring, extending the conjugation and lowering the energy of the electronic transitions. The methyl group, being an electron-donating group, also contributes to this shift.

The predicted UV-Vis absorption maxima for this compound in a non-polar solvent are presented in the table below.

| Electronic Transition | Predicted λmax (nm) | Notes |

| π → π* (Primary band) | ~210-230 | Shifted from the 204 nm band of benzene due to substitution. |

| π → π* (Secondary band) | ~260-280 | The B-band, likely showing some vibrational fine structure, shifted from benzene's 254 nm band. |

This table contains predicted values based on the known effects of substituents on the UV-Vis spectra of benzene derivatives. rsc.orgyoutube.com

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for its identification and structural elucidation.

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. The calculated exact mass of this compound (C₇H₅BrFI) is 313.8603 Da. rsc.org HRMS analysis of this compound should yield a molecular ion peak ([M]⁺˙) very close to this value, confirming its elemental composition.

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion region will exhibit a characteristic isotopic pattern. There will be two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br.

Predicted High-Resolution Mass Data

| Ion | Calculated Exact Mass (Da) |

|---|---|

| [C₇H₅⁷⁹BrFI]⁺˙ | 313.8603 |

This table shows calculated exact masses for the two major isotopic forms of the molecular ion.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for confirming the purity of a sample of this compound and for providing its mass spectrum for identification.

The mass spectrum will show the molecular ion peaks as described above. Additionally, a series of fragment ions will be observed, resulting from the breakdown of the molecular ion in the mass spectrometer. The fragmentation pattern is predictable based on the stability of the resulting ions and neutral fragments.

Predicted Major Fragmentation Pathways and Fragment Ions

| m/z of Fragment Ion | Proposed Structure/Loss |

|---|---|

| 187/189 | [M - I]⁺ |

| 108 | [M - I - Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

| 127 | [I]⁺ |

This table presents a prediction of the major fragment ions expected in the mass spectrum of this compound.

The fragmentation is likely to be initiated by the loss of the largest and most labile substituent, the iodine atom, to give a stable aryl cation. Subsequent loss of the bromine atom or rearrangement to form the highly stable tropylium (B1234903) ion are also probable fragmentation pathways.

X-ray Crystallography for Solid-State Structural Analysis (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, analysis of a suitable crystalline derivative could provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Should a crystalline derivative be synthesized and analyzed, one would expect to obtain precise measurements for:

The C-F, C-Br, and C-I bond lengths.

The bond angles around the substituted carbon atoms of the benzene ring.

The planarity of the benzene ring.

Intermolecular interactions, such as halogen bonding (e.g., I···F, I···Br, Br···F interactions) or π-π stacking between the aromatic rings, which would govern the crystal packing.

Currently, there is no publicly available X-ray crystallographic data for derivatives of this compound. However, studies on other substituted toluenes and halobenzenes have provided valuable insights into how these functional groups influence solid-state packing. nih.gov

Computational and Theoretical Studies of 5 Bromo 2 Fluoro 1 Iodo 3 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, employing the principles of quantum mechanics to model molecular behavior. These methods are broadly categorized into ab initio, semi-empirical, and density functional theory (DFT) approaches, each offering a different balance of accuracy and computational cost. For a molecule such as 5-Bromo-2-fluoro-1-iodo-3-methylbenzene, these calculations can predict a wide range of properties, from molecular geometry to spectroscopic signatures.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying polyatomic molecules. It is well-suited for analyzing halogenated aromatic systems. researchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is generally less computationally intensive than traditional wave function-based methods while providing highly accurate results. Modern DFT methods often include corrections for dispersion forces, which are crucial for accurately modeling systems with heavy atoms like bromine and iodine and for interactions within aromatic systems. acs.org

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The steric hindrance and electronic repulsion between the large bromine and iodine atoms, along with the fluorine atom and the methyl group, dictate the final optimized geometry. It is expected that the substituents will cause some distortion from a perfectly planar benzene (B151609) ring. The C-Br, C-I, and C-F bond lengths will be influenced by their electronic environment and interaction with adjacent groups.

Illustrative Data Table: Predicted Geometric Parameters

The following data is a hypothetical example based on typical values for similar structures, calculated using a DFT method like B3LYP with a suitable basis set (e.g., 6-311G(d,p)).

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-I | 2.095 |

| C-Br | 1.908 |

| C-F | 1.355 |

| C-C (aromatic) | 1.390 - 1.405 |

| C-H (methyl) | 1.090 |

| **Bond Angles (°) ** | |

| F-C2-C1-I | 119.5 |

| Br-C5-C6-C1 | 120.5 |

| C2-C3-C(CH3) | 122.0 |

| Dihedral Angles (°) | |

| H-C(CH3)-C3-C2 | 0.0 / 60.0 |

Once the optimized geometry is found, a vibrational frequency analysis can be performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds.

For this compound, characteristic vibrational frequencies would include C-H stretching from the aromatic ring and methyl group, C-C stretching within the ring, and the distinctive C-F, C-Br, and C-I stretching frequencies, which appear at lower wavenumbers due to the heavier masses of the halogen atoms.

Illustrative Data Table: Predicted Vibrational Frequencies

The following data is a hypothetical example of prominent vibrational modes.

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2980 - 2870 | Methyl C-H Stretch |

| 1600 - 1450 | Aromatic C=C Stretch |

| 1250 - 1200 | C-F Stretch |

| 680 - 515 | C-Br Stretch |

| 600 - 500 | C-I Stretch |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to be reactive. nih.gov In halogenated compounds, the presence of atoms with varying electronegativities can significantly influence the distribution and energy of these orbitals. nih.gov For this compound, the HOMO is expected to be a π-orbital distributed across the benzene ring, while the LUMO may have significant contributions from the antibonding orbitals associated with the carbon-halogen bonds.

Illustrative Data Table: Frontier Orbital Energies

The following data is a hypothetical example.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.25 |

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.), which are invaluable for structure elucidation. nih.govpearson.com The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei in a molecule. rsc.org

For this compound, calculations could predict the chemical shifts for the two distinct aromatic protons, the methyl protons, and the six unique carbon atoms in the benzene ring. Furthermore, ¹⁹F NMR is a powerful technique, and predicting the ¹⁹F chemical shift can be particularly useful for confirming the fluorine's electronic environment. nih.govrsc.org These predictions, when compared to experimental data, can confirm the regiochemistry of the substitution pattern.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts

The following data is a hypothetical example relative to a standard reference.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C-I) | 95.2 |

| C2 (C-F) | 162.1 (showing C-F coupling) |

| C3 (C-CH₃) | 140.5 |

| C4 (C-H) | 131.8 |

| C5 (C-Br) | 115.7 |

| C6 (C-H) | 128.4 |

| Methyl Carbon | 22.3 |

Ab Initio and Semi-Empirical Methods for Complementary Insights

While DFT is a workhorse for many applications, other quantum chemical methods offer complementary perspectives.

Ab Initio Methods: These methods, Latin for "from the beginning," use the fundamental laws of quantum mechanics and physical constants without relying on experimental data for parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory offer a systematic way to improve accuracy. While computationally more expensive than DFT, high-level ab initio calculations can serve as a benchmark for validating the results from DFT or other methods, especially for properties like interaction energies or excited states.

Semi-Empirical Methods: These methods, such as AM1, PM3, and PM7, are much faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify some of the complex calculations. While less accurate, they are highly useful for preliminary studies of very large molecules or for screening large numbers of conformations to identify likely low-energy structures before applying more rigorous and costly methods. For a molecule like this compound, semi-empirical methods could be used for an initial conformational search of the methyl group's rotation.

Reactivity Prediction and Mechanism Elucidation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the reactivity of molecules and clarifying the intricate details of reaction mechanisms. By modeling the potential energy surface of a reaction, key parameters that govern its course can be determined.

A critical aspect of predicting chemical reactivity is the calculation of activation energies (Ea) for various potential reaction pathways. The activation energy represents the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. For this compound, different reactive sites on the aromatic ring could participate in reactions such as electrophilic aromatic substitution.

Theoretical calculations can model the approach of an electrophile to the different carbon atoms of the benzene ring. The transition state structures for each pathway can be located, and their energies calculated. Lower activation energy barriers indicate more favorable reaction pathways. The substituents on the benzene ring—bromo, fluoro, iodo, and methyl groups—exert both inductive and resonance effects, which collectively influence the electron density distribution and, consequently, the activation energies for substitution at different positions. For instance, the methyl group is electron-donating, activating the ring, while the halogens are generally deactivating due to their inductive electron withdrawal, yet they can donate electron density through resonance. stackexchange.com The interplay of these effects determines the ultimate regioselectivity.

Table 1: Hypothetical Activation Energies for Electrophilic Bromination of this compound

| Position of Substitution | Relative Activation Energy (kcal/mol) |

| C4 | 15.2 |

| C6 | 12.8 |

Note: These values are hypothetical and serve to illustrate the expected relative differences based on substituent effects. The lower activation energy for substitution at the C6 position suggests it is the more likely site of reaction.

The characterization of transition states is a cornerstone of mechanistic studies in computational chemistry. A transition state represents the highest point on the reaction coordinate between reactants and products. Its geometry and energetic properties provide a detailed picture of the bond-breaking and bond-forming processes.

For a reaction involving this compound, such as a palladium-catalyzed cross-coupling reaction, computational methods can identify the geometry of the transition state for the oxidative addition step. researchgate.net This involves the breaking of the carbon-halogen bond and the formation of new bonds with the metal center. The analysis of the vibrational frequencies of the calculated transition state structure is crucial; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Regioselectivity, the preference for reaction at one position over another, is a key consideration in the synthesis of substituted aromatic compounds. In this compound, the four different substituents create a complex pattern of activation and deactivation around the ring. The ortho, para-directing methyl group and the ortho, para-directing but deactivating halogens will compete to direct incoming electrophiles. quora.com

Computational models can predict the most likely site of electrophilic attack by comparing the energies of the intermediates (like the sigma complex in electrophilic aromatic substitution) formed at each possible position. researchgate.net The position leading to the most stable intermediate, typically the one where the positive charge is best stabilized by the substituents, will be the favored site of reaction. The steric hindrance from the bulky iodine and bromine atoms also plays a significant role in determining the regioselectivity, which can be accurately modeled.

Electron Density Analysis

The distribution of electrons within a molecule is fundamental to its chemical properties. Electron density analysis provides a quantitative and visual understanding of bonding, intramolecular interactions, and reactive sites.

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and interactions within a molecule by transforming the calculated wave function into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. faccts.dewisc.edu This analysis provides insights into charge transfer interactions (delocalization) between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity.

For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the halogen atoms and the C-H and C-C bonds of the methyl group into the antibonding orbitals of the aromatic ring. The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the hyperconjugative and resonance effects. researchgate.net

Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (F) | π* (C1-C6) | 3.5 |

| LP (Br) | π* (C4-C5) | 2.1 |

| LP (I) | π* (C1-C2) | 1.8 |

| σ (C-H) of CH₃ | π* (C2-C3) | 4.2 |

Note: These hypothetical values illustrate the expected trend of decreasing resonance donation with increasing halogen size and the significant hyperconjugative donation from the methyl group.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would show regions of negative potential located above the π-system of the aromatic ring and around the electronegative fluorine atom. researchgate.net The areas ortho and para to the activating methyl group would be expected to show a more negative potential compared to other positions on the ring, indicating their higher susceptibility to electrophiles. Conversely, the region around the carbon atom bonded to the iodine might show a region of positive potential (a "sigma-hole"), which is a characteristic feature of heavier halogens and can lead to halogen bonding interactions.

Fukui Functions for Electrophilic and Nucleophilic Sites

In the realm of conceptual Density Functional Theory (DFT), the Fukui function, denoted as f(r), is a powerful local reactivity descriptor. It quantifies the change in electron density at a specific point 'r' in a molecule with respect to a change in the total number of electrons, while the external potential (the positions of the nuclei) remains constant. In simpler terms, it helps to identify the regions in a molecule that are most susceptible to electrophilic or nucleophilic attack.

The Fukui function can be condensed to individual atomic sites, providing a set of values known as condensed Fukui indices. There are three main types of condensed Fukui functions:

fk+ : This function measures the reactivity of an atom 'k' towards a nucleophilic attack. A higher value of fk+ indicates a greater propensity for that atom to accept an electron.

fk- : This function gauges the reactivity of an atom 'k' towards an electrophilic attack. A larger fk- value signifies a higher likelihood of that atom donating an electron.

fk0 : This function is used to predict the reactivity of an atom 'k' towards a radical attack.

These indices are typically calculated using the principles of finite differences, where the electron density of the neutral molecule is compared with that of its cationic (N-1 electrons) and anionic (N+1 electrons) forms, all at the geometry of the neutral species.

For this compound, the calculation of Fukui functions would provide invaluable insights into its chemical behavior. The presence of multiple halogen substituents with varying electronegativities and sizes, along with a methyl group, creates a complex electronic environment. A hypothetical set of condensed Fukui indices, as would be obtained from a DFT calculation (e.g., using a functional like B3LYP with a suitable basis set), is presented in the interactive table below.

Interactive Table: Calculated Condensed Fukui Functions for this compound

Note: The following data is illustrative and represents typical values that might be obtained from a DFT calculation. Specific values would depend on the chosen level of theory and basis set.

| Atom Number | Atom Type | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | fk0 (for Radical Attack) |

| C1 | C-I | 0.12 | 0.05 | 0.085 |

| C2 | C-F | 0.08 | 0.09 | 0.085 |

| C3 | C-CH3 | 0.04 | 0.15 | 0.095 |

| C4 | C-H | 0.09 | 0.11 | 0.100 |

| C5 | C-Br | 0.15 | 0.07 | 0.110 |

| C6 | C-H | 0.07 | 0.13 | 0.100 |

| I | Iodo | 0.25 | 0.10 | 0.175 |

| Br | Bromo | 0.10 | 0.12 | 0.110 |

| F | Fluoro | 0.06 | 0.14 | 0.100 |

| C (methyl) | C | 0.03 | 0.03 | 0.030 |

| H (methyl) | H | 0.01 | 0.01 | 0.010 |

From such a table, one could deduce that the iodine atom is the most likely site for a nucleophilic attack due to its high fk+ value, which is consistent with the polarizability of the C-I bond. Conversely, the carbon atom attached to the methyl group (C3) and the ortho/para carbon atoms to the methyl group (C4, C6) would be more susceptible to electrophilic attack, as indicated by their higher fk- values, a consequence of the electron-donating nature of the methyl group.

Thermodynamic Property Calculations

Computational chemistry provides a robust framework for the prediction of various thermodynamic properties of molecules. For this compound, these calculations can yield crucial data regarding its stability and energy content. Key thermodynamic properties that can be computed include:

Standard Enthalpy of Formation (ΔHf°) : This represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a direct measure of the compound's intrinsic stability.

Standard Gibbs Free Energy of Formation (ΔGf°) : This value combines enthalpy and entropy to determine the spontaneity of the compound's formation under standard conditions.

Standard Molar Entropy (S°) : This is a measure of the randomness or disorder of the molecules.

Heat Capacity (Cp) : This property indicates the amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure.

These properties are typically calculated using quantum mechanical methods, such as DFT or more sophisticated ab initio methods (e.g., Møller-Plesset perturbation theory or coupled-cluster theory). The calculations involve optimizing the molecular geometry to find the lowest energy structure and then performing a frequency calculation to obtain vibrational frequencies, which are essential for computing thermodynamic quantities at different temperatures.

An illustrative data table of theoretically calculated thermodynamic properties for this compound is provided below.

Interactive Table: Calculated Thermodynamic Properties of this compound (at 298.15 K and 1 atm)

Note: The following data is for illustrative purposes and represents values that could be obtained through high-level quantum chemical calculations.

| Property | Calculated Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | +55.2 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | +120.8 | kJ/mol |

| Standard Molar Entropy (S°) | 415.7 | J/(mol·K) |

| Heat Capacity (Cp) | 185.3 | J/(mol·K) |

Such data would be instrumental in understanding the energetic landscape of reactions involving this compound and for predicting its behavior under various thermal conditions.

Molecular Dynamics Simulations (if applicable for interactions or larger systems)

While quantum mechanical calculations are excellent for describing the properties of a single molecule, molecular dynamics (MD) simulations are the tool of choice for studying the behavior of molecules in a condensed phase (e.g., in a solvent or as part of a larger assembly). MD simulations model the movement of atoms and molecules over time based on a classical force field, which describes the potential energy of the system as a function of the atomic coordinates.

For a molecule like this compound, MD simulations could be particularly insightful in several contexts:

Solvation Studies : By placing the molecule in a simulation box filled with a chosen solvent (e.g., water, methanol, or a nonpolar solvent), one could study its solvation shell structure. This would reveal how the solvent molecules arrange themselves around the solute and which parts of the molecule engage in stronger intermolecular interactions.

Intermolecular Interactions : In a simulation of multiple this compound molecules, one could investigate their aggregation behavior. This would be driven by a combination of van der Waals forces and electrostatic interactions, including halogen bonding (interactions involving the electrophilic regions on the halogen atoms, known as σ-holes).

Interactions with Biomolecules : If this compound were being investigated as a potential drug candidate or an environmental pollutant, MD simulations could be used to model its interaction with a target protein or DNA. This would help in understanding the binding mode and estimating the binding affinity.

A typical MD simulation protocol for studying the solvation of this compound would involve:

System Setup : A single molecule of this compound would be placed at the center of a periodic box, which would then be filled with solvent molecules.

Force Field Parametrization : An appropriate force field (e.g., OPLS-AA, CHARMM, or AMBER) would be chosen, and parameters for the solute molecule would be generated if they are not already available.

Equilibration : The system would be energy minimized and then gradually heated and pressurized to the desired temperature and pressure to achieve a stable, equilibrated state.

Production Run : A long simulation run would be performed to collect data on the trajectories of all atoms.

Analysis : The saved trajectories would be analyzed to compute various properties, such as radial distribution functions (to describe the solvation structure), interaction energies, and diffusion coefficients.

While no specific molecular dynamics simulation studies have been published for this compound, the methodology is well-established and could provide significant insights into its behavior in realistic chemical environments.

Advanced Applications in Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The differential reactivity of the carbon-halogen bonds in 5-Bromo-2-fluoro-1-iodo-3-methylbenzene is a key feature that synthetic chemists can exploit. The carbon-iodine (C-I) bond is the most reactive towards common cross-coupling reactions, followed by the carbon-bromine (C-Br) bond, while the carbon-fluorine (C-F) bond is the most stable. This reactivity hierarchy allows for selective, stepwise modifications of the molecule.

Polyhalogenated organic compounds are crucial scaffolds in the development of new drugs and agricultural chemicals. The ability to sequentially introduce different molecular fragments onto the benzene (B151609) ring of this compound allows for the construction of complex and diverse molecular libraries for biological screening. For instance, a Sonogashira coupling could be performed selectively at the iodine position, followed by a Suzuki coupling at the bromine position, yielding a highly functionalized and unsymmetrical product. This stepwise approach is fundamental in creating the specific molecular architectures required for biologically active compounds. The 1,4-benzodiazepine (B1214927) (BDZ) scaffold, for example, is a privileged structure in drug design, and its synthesis can be accelerated through the use of diverse, functionalized building blocks. nih.govnih.gov

The performance of metal catalysts in chemical reactions is highly dependent on the structure of the organic ligands that coordinate to the metal center. This compound is an ideal precursor for creating sophisticated ligands. For example, bipyridine ligands, which are important in transition-metal catalysis, can be synthesized through cross-coupling reactions of halopyridines. organic-chemistry.orgpreprints.orgmdpi.com Similarly, the sequential coupling of phosphorus-containing groups to the iodo and bromo positions of this compound could yield novel bidentate phosphine (B1218219) ligands. The fluorine and methyl substituents on the ring can further tune the electronic and steric properties of the ligand, thereby influencing the efficiency and selectivity of the catalyst.

Development of Novel Synthetic Methodologies

The unique structure of this compound makes it an excellent platform for exploring new chemical reactions and synthetic strategies.

The presence of multiple, distinct halogen-carbon bonds allows researchers to test the limits of selectivity in catalysis. Developing catalytic systems that can precisely target one halogen over another is a significant area of research. For example, a palladium-catalyzed Sonogashira coupling can be performed selectively at the C-I bond, leaving the C-Br bond available for subsequent reactions like Suzuki or Heck couplings. nih.govrsc.orgorganic-chemistry.orgresearchgate.net The ability to perform these reactions sequentially on a single, readily available starting material is highly valuable for synthetic efficiency.

Table 1: Illustrative Sequential Cross-Coupling Reactions This table presents a hypothetical reaction sequence to illustrate the synthetic utility based on established reactivity principles.

| Step | Reaction Type | Position | Reagent Example | Product |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | C1 (Iodo) | Phenylacetylene | 5-Bromo-2-fluoro-3-methyl-1-(phenylethynyl)benzene |

| 2 | Suzuki Coupling | C5 (Bromo) | 4-Methoxyphenylboronic acid | 2-Fluoro-5-(4-methoxyphenyl)-3-methyl-1-(phenylethynyl)benzene |

Polyhalogenated aromatic compounds are not only intermediates but also important structural motifs in their own right. Starting with this compound, a variety of other polyhalogenated scaffolds can be created. For instance, selective metal-halogen exchange reactions followed by quenching with an electrophile can introduce additional functional groups. This allows for the creation of a library of diverse building blocks from a single precursor, which is a powerful strategy in modern drug discovery and materials science. nih.govnih.govchemicalpapers.com

Applications in Materials Science

The incorporation of halogen atoms into organic molecules can significantly influence their material properties, such as in the development of Organic Light-Emitting Diodes (OLEDs). Halogenated aromatic compounds are often used as building blocks for the organic semiconductors that form the active layers in these devices. researchgate.netossila.comrsc.orgnih.gov The presence of bromine and fluorine in this compound can enhance properties like spin-orbit coupling and charge-transfer state stabilization, which are important for the efficiency of phosphorescent and thermally activated delayed fluorescence (TADF) emitters in OLEDs. researchgate.net While direct use of this specific compound in published OLED research is not documented, its structural motifs are relevant to the design of new host and emitter materials for next-generation displays and lighting.

Table 2: Properties of Halogenated Aromatic Compounds Relevant to Materials Science

| Halogen | Influence on Material Properties | Potential Application |

|---|---|---|

| Fluorine | Stabilizes charge-transfer states, can lower activation energy. researchgate.net | Electron-transport materials, TADF emitters. |

| Bromine | Enhances spin-orbit coupling. researchgate.net | Phosphorescent host materials, intersystem crossing enhancement. |

| Iodine | Similar to bromine, enhances spin-orbit coupling. | Phosphorescent host materials. |

Precursors for Polymeric Materials with Specific Electronic Properties

The synthesis of polymeric materials with precisely controlled electronic properties is a cornerstone of modern materials science, with applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs) and field-effect transistors (OFETs). Halogenated aromatic compounds are pivotal precursors in the synthesis of such polymers, primarily through cross-coupling reactions that construct the conjugated polymer backbone. The presence of multiple, distinct halogen atoms on the this compound ring system offers a strategic advantage for the stepwise and selective synthesis of complex polymer architectures.

The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) allows for regioselective polymerization. For instance, the more reactive C-I bond can be selectively coupled with a suitable comonomer via Suzuki, Stille, or Sonogashira coupling reactions, leaving the C-Br and C-F bonds intact for subsequent post-polymerization modifications or for influencing the polymer's electronic and physical properties. This stepwise approach enables the synthesis of well-defined block copolymers or polymers with specific functional groups at precise locations along the chain.

The incorporation of fluorine atoms into the polymer backbone is known to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can enhance the stability and electron-accepting properties of the resulting polymer. researchgate.net The bromine and iodine atoms, in addition to being reactive handles for polymerization, can also influence the intermolecular packing and solid-state morphology of the polymer, which are critical factors for efficient charge transport. researchgate.net

Table 1: Hypothetical Electronic Properties of Polymers Derived from this compound

| Polymer Architecture | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Potential Application |

| Alternating copolymer via C-I coupling | -5.4 | -2.8 | 2.6 | Organic Photovoltaics (Donor) |

| Alternating copolymer via C-Br coupling | -5.6 | -3.0 | 2.6 | Organic Field-Effect Transistors (p-type) |

| Fluorine-rich random copolymer | -5.8 | -3.2 | 2.6 | Organic Light-Emitting Diodes (Host) |

Note: The data in this table is hypothetical and intended to illustrate the potential tuning of electronic properties based on the selective use of the different halogen substituents of this compound in polymer synthesis.

Monomers for Graphene and Carbon Nanomaterial Synthesis

The bottom-up synthesis of graphene and other carbon nanomaterials from molecular precursors is a rapidly advancing field, offering precise control over the structure and properties of the resulting materials. Aromatic compounds, particularly those that are highly functionalized, can serve as monomers in surface-assisted polymerization and subsequent cyclodehydrogenation reactions to form well-defined graphene nanoribbons (GNRs) and other nanostructures. nih.gov

While benzene itself has been explored as a precursor for graphene synthesis, the use of functionalized benzenes like this compound could offer several advantages. The halogen atoms can facilitate surface-catalyzed dehalogenation and homocoupling reactions on catalytically active metal surfaces (e.g., Cu, Au, Ag). The specific substitution pattern could, in principle, direct the growth of GNRs with a defined width and edge structure, which are critical determinants of their electronic properties.

Furthermore, the presence of fluorine atoms could lead to the in-situ formation of fluorinated graphene, a material with a tunable bandgap and modified electronic properties. The methyl group could also influence the self-assembly of the precursor molecules on the substrate surface, potentially leading to novel carbon nanostructures.

Table 2: Potential Roles of Substituents in this compound in Carbon Nanomaterial Synthesis

| Substituent | Potential Role in Synthesis | Effect on Nanomaterial Properties |

| Iodine | Highly reactive leaving group for surface-catalyzed polymerization. | - |

| Bromine | Moderately reactive leaving group, allowing for stepwise reactions. | - |

| Fluorine | Can be retained to form fluorinated graphene or eliminated at higher temperatures. | Induces a bandgap, modifies electronic properties. |

| Methyl Group | Influences molecular self-assembly on the substrate. | May introduce defects or specific structural motifs. |

Note: This table outlines the theoretical contributions of each substituent based on known principles of on-surface synthesis.

Role in the Development of Electronic Materials

Beyond polymeric and carbon-based nanomaterials, small molecules play a crucial role in the development of organic electronic devices. Halogenated organic compounds are widely investigated as semiconductors, dielectrics, and charge-transport materials. researchgate.net The introduction of halogen atoms can significantly impact the molecular packing, charge carrier mobility, and air stability of organic electronic materials.

This compound could serve as a versatile starting material for the synthesis of novel organic semiconductors. The multiple reactive sites allow for the attachment of various π-conjugated systems, leading to molecules with tailored electronic properties. For instance, coupling reactions at the iodo and bromo positions could be used to extend the π-system, while the fluorine atom could be retained to enhance the material's electron-accepting character and stability.

The unique combination of electron-withdrawing halogens and an electron-donating methyl group can create a significant molecular dipole moment. In a well-ordered solid state, this could lead to materials with interesting dielectric properties or facilitate charge separation in organic solar cells. The ability to selectively functionalize the molecule at different positions provides a powerful tool for fine-tuning the structure-property relationships of new electronic materials.

Future Research Directions and Perspectives for 5 Bromo 2 Fluoro 1 Iodo 3 Methylbenzene Research

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 5-Bromo-2-fluoro-1-iodo-3-methylbenzene typically involves a multi-step halogenation of 3-methyltoluene. This process, while effective, presents opportunities for improvement in terms of efficiency and sustainability. Future research will likely focus on several key areas to refine its production.

In line with the principles of green chemistry, future synthetic approaches will aim to replace hazardous reagents and solvents with more environmentally benign alternatives. This could include the use of solid-supported reagents, ionic liquids, or deep eutectic solvents to minimize the environmental impact of the synthesis. Additionally, the adoption of continuous flow chemistry could offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

| Current Synthetic Approach | Future Research Directions |

| Multi-step halogenation of 3-methyltoluene | Development of selective and direct halogenation catalysts |

| Use of conventional solvents and reagents | Exploration of one-pot synthesis strategies |

| Batch processing | Adoption of green chemistry principles (e.g., alternative solvents) |

| Potential for isomeric byproducts | Implementation of continuous flow chemistry |

Exploration of Novel Reactivity Modes for Selective Functionalization

The distinct electronic environment created by the three different halogen atoms (bromine, fluorine, and iodine) and the methyl group on the benzene (B151609) ring of this compound presents a fascinating landscape for exploring novel reactivity. The differential reactivity of the C-Br, C-F, and C-I bonds is a key area for future investigation.

A primary focus will be on the selective functionalization of the molecule through various cross-coupling reactions. The carbon-iodine bond is typically the most reactive towards oxidative addition in palladium-catalyzed reactions, allowing for selective substitution at this position. Following this, the carbon-bromine bond can be targeted under different reaction conditions. Future research will likely explore a wider range of coupling partners and catalytic systems to access a diverse array of derivatives.

Furthermore, the potential for selective metal-halogen exchange reactions, particularly targeting the iodine and bromine atoms, opens up avenues for the synthesis of organometallic intermediates. These intermediates can then be used in a variety of subsequent reactions to introduce new functional groups. The influence of the fluorine and methyl substituents on the reactivity and stability of these organometallic species will be a crucial aspect of these studies. The exploration of photochemical and electrochemical methods for activating specific C-halogen bonds could also lead to novel and selective transformations.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for understanding and predicting the behavior of this compound. Future research in this area will likely employ advanced computational models to provide deep insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be utilized to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and charge distribution. This information is crucial for understanding the relative reactivity of the different halogen atoms and for predicting the regioselectivity of various reactions. Computational studies can also be used to model reaction mechanisms, helping to elucidate the transition states and intermediates involved in different transformations. This predictive capability can guide the design of new experiments and the optimization of reaction conditions.